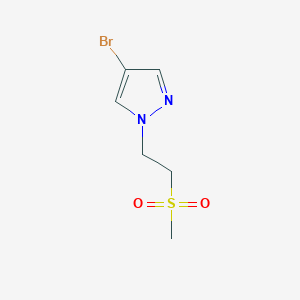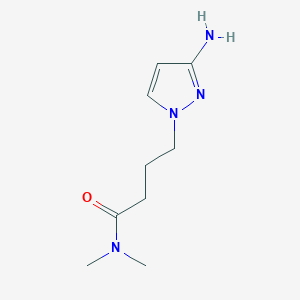
3-Bromo-1-(2-méthoxyphényl)pipéridin-2-one
Vue d'ensemble
Description
3-Bromo-1-(2-methoxyphenyl)piperidin-2-one is a chemical compound with the formula C12H14BrNO2. It has a molecular weight of 284.15 . This compound is used for research purposes .
Molecular Structure Analysis
The InChI code for 3-Bromo-1-(2-methoxyphenyl)piperidin-2-one is 1S/C12H14BrNO2/c1-16-11-7-3-2-6-10(11)14-8-4-5-9(13)12(14)15/h2-3,6-7,9H,4-5,8H2,1H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis
The physical and chemical properties of 3-Bromo-1-(2-methoxyphenyl)piperidin-2-one are not well documented in the available literature. The compound has a molecular weight of 284.15 .Applications De Recherche Scientifique
Synthèse de molécules bioactives
Les dérivés de la pipéridine comme la 3-Bromo-1-(2-méthoxyphényl)pipéridin-2-one sont souvent utilisés comme blocs de construction dans la synthèse de molécules bioactives. Ils peuvent subir diverses réactions chimiques pour former des structures complexes présentes dans les produits pharmaceutiques .
Développement de médicaments pour le système nerveux central
La partie pipéridine est une caractéristique commune des médicaments ciblant le système nerveux central (SNC). Ce composé pourrait être utilisé dans le développement de nouveaux médicaments pour le SNC en raison de son activité potentielle sur les voies neurologiques .
Création d'agents cardiovasculaires
Des recherches ont montré que les dérivés de la pipéridine peuvent agir comme des bloqueurs des canaux calciques ou des antagonistes bêta-adrénergiques. Ainsi, la this compound pourrait être un élément important dans la création de nouveaux agents cardiovasculaires .
Recherche anticancéreuse
La complexité structurelle et la polyvalence fonctionnelle des dérivés de la pipéridine en font des candidats adaptés aux agents anticancéreux. Ils peuvent être conçus pour interférer avec des voies spécifiques impliquées dans la prolifération des cellules cancéreuses .
Synthèse de composés antimicrobiens
Les dérivés de la pipéridine ont été étudiés pour leurs propriétés antimicrobiennes. Ainsi, la this compound pourrait servir de précurseur dans la synthèse de nouveaux composés antimicrobiens .
Développement de produits chimiques agricoles
Dans le secteur agricole, les dérivés de la pipéridine sont utilisés pour développer des pesticides et des herbicides. L'atome de brome dans la this compound pourrait améliorer sa liaison aux ravageurs ou aux mauvaises herbes cibles .
Analyse Biochimique
Biochemical Properties
3-Bromo-1-(2-methoxyphenyl)piperidin-2-one plays a significant role in biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it may act as an inhibitor or activator of specific enzymes, thereby modulating biochemical pathways. The exact nature of these interactions depends on the specific biomolecules involved and the conditions under which the compound is used .
Cellular Effects
The effects of 3-Bromo-1-(2-methoxyphenyl)piperidin-2-one on various types of cells and cellular processes are profound. It can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it may alter the expression of genes involved in metabolic pathways or impact the activity of signaling molecules, leading to changes in cellular behavior .
Molecular Mechanism
At the molecular level, 3-Bromo-1-(2-methoxyphenyl)piperidin-2-one exerts its effects through specific binding interactions with biomolecules. It may inhibit or activate enzymes by binding to their active sites or allosteric sites. Additionally, it can influence gene expression by interacting with transcription factors or other regulatory proteins. These molecular interactions are crucial for understanding the compound’s mechanism of action .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-Bromo-1-(2-methoxyphenyl)piperidin-2-one can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions, but its activity may decrease over time due to degradation . Long-term exposure to the compound can lead to sustained changes in cellular processes, which are important for understanding its potential therapeutic applications.
Dosage Effects in Animal Models
The effects of 3-Bromo-1-(2-methoxyphenyl)piperidin-2-one vary with different dosages in animal models. At low doses, the compound may have minimal effects, while higher doses can lead to significant changes in cellular function. Threshold effects are observed, where a certain dosage is required to elicit a measurable response. Additionally, high doses of the compound may cause toxic or adverse effects, highlighting the importance of dosage optimization in research and therapeutic applications .
Metabolic Pathways
3-Bromo-1-(2-methoxyphenyl)piperidin-2-one is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. These interactions can lead to changes in the concentration of specific metabolites, influencing overall cellular metabolism. Understanding the metabolic pathways involving this compound is crucial for elucidating its biochemical effects .
Transport and Distribution
The transport and distribution of 3-Bromo-1-(2-methoxyphenyl)piperidin-2-one within cells and tissues are essential for its biological activity. The compound may interact with transporters or binding proteins that facilitate its movement across cellular membranes. Additionally, its localization and accumulation within specific tissues can impact its overall effectiveness and potential side effects .
Subcellular Localization
The subcellular localization of 3-Bromo-1-(2-methoxyphenyl)piperidin-2-one is critical for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. Its localization within the cell can influence its interactions with biomolecules and its overall biochemical effects .
Propriétés
IUPAC Name |
3-bromo-1-(2-methoxyphenyl)piperidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14BrNO2/c1-16-11-7-3-2-6-10(11)14-8-4-5-9(13)12(14)15/h2-3,6-7,9H,4-5,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBCFZNURRJDAGC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2CCCC(C2=O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![1-Methyl-6-oxo-2-[4-(trifluoromethyl)phenyl]piperidine-3-carboxylic acid](/img/structure/B1525447.png)
![1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-3-methyl-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid](/img/structure/B1525448.png)
![2-[4-(2-Chloroacetyl)phenoxy]acetamide](/img/structure/B1525449.png)
![1-[(4-Aminobutyl)sulfanyl]-2-bromobenzene hydrochloride](/img/structure/B1525451.png)






![6-[(Piperazin-1-yl)carbonyl]-1,3-benzoxazol-2-amine](/img/structure/B1525461.png)
